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Compound of Interest

Compound Name:
3-[(1S)-2-Amino-1-

hydroxyethyl]benzonitrile

Cat. No.: B13340816

Get Quote

Introduction & Pharmacological Significance
The synthesis of highly selective

-adrenergic receptor agonists (e.g., analogs of Mirabegron or Solabegron) requires precise
stereochemical control. The (S)-configuration at the benzylic alcohol position is non-negotiable;
it dictates the binding affinity to the receptor's orthosteric site.

3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile offers two distinct advantages over traditional

unsubstituted phenylethanolamines:

Electronic Modulation: The electron-withdrawing nitrile group at the meta-position alters the

pKa of the benzylic alcohol and the amine, potentially enhancing bioavailability and receptor

residence time.

Synthetic Versatility: The nitrile is robust against standard reductive amination conditions,

allowing it to survive the coupling step before being converted (if necessary) to a primary

amide or tetrazole in late-stage diversification.
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Core Chemical Data
Property Specification

IUPAC Name 3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile

CAS No. 667402-64-4 (HCl salt)

Molecular Formula (Free Base)

Molecular Weight 162.19 g/mol (Free Base)

Chirality (S)-Enantiomer (>99% ee required)

Appearance White to off-white crystalline solid

Solubility
Soluble in Water, Methanol, DMSO; Sparingly

soluble in DCM

Synthetic Pathway & Mechanism
The primary utility of this intermediate is as the nucleophilic partner in reductive alkylations or

epoxide openings to form the secondary amine linkage characteristic of beta-blockers and

beta-agonists.

Mechanism of Action (Chemical)
The primary amine of the intermediate attacks an electrophilic partner (aldehyde or epoxide). In

the preferred Reductive Amination route, the amine condenses with an aldehyde to form an

imine (Schiff base), which is selectively reduced in situ to the secondary amine. The retention

of the (S)-stereocenter is critical and is preserved by maintaining non-racemizing conditions

(avoiding strong Lewis acids at high temperatures).
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Critical Quality Attribute
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(NaBH4 or STAB)

(S)-Configuration
Preserved
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Caption: Workflow for the reductive amination coupling of the chiral intermediate.

Detailed Experimental Protocol
Objective: Synthesis of a generic Beta-3 Agonist Precursor via Reductive Amination. Scale:

10.0 mmol (Laboratory Scale).

Reagents & Equipment
Starting Material: 3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile HCl (2.00 g, 10.0 mmol).

Coupling Partner: 4-(2-Aminoethyl)phenol derivative aldehyde (e.g., N-[4-(2-

oxoethyl)phenyl]methanesulfonamide) (1.0 equiv).

Solvent: Methanol (Anhydrous).

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

).

Equipment: 100 mL Round Bottom Flask, Magnetic Stirrer, Nitrogen line, HPLC.

Step-by-Step Methodology
Phase 1: Free Base Liberation & Imine Formation
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Preparation: Charge the 100 mL flask with 3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile
HCl (2.00 g).

Solvation: Add Methanol (20 mL) and stir under Nitrogen at room temperature (20-25°C).

Neutralization: Add TEA (1.4 mL, 10.0 mmol) dropwise to liberate the free amine. The

solution should become clear. Note: Ensure pH is ~7-8. Do not use excess strong base to

avoid racemization.

Addition: Add the aldehyde coupling partner (10.0 mmol) in one portion.

Condensation: Stir the mixture at 25°C for 2–4 hours. Monitor by TLC or LC-MS for the

disappearance of the aldehyde and formation of the imine (M+H observed).

Phase 2: Selective Reduction
Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

Reduction: Add Sodium Borohydride (0.38 g, 10.0 mmol) portion-wise over 15 minutes.

Caution: Gas evolution (

).

Alternative: For higher chemoselectivity, use STAB (3.18 g, 15.0 mmol) at Room

Temperature.

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

Quenching: Quench the reaction by dropwise addition of Water (5 mL) followed by saturated

solution (20 mL).

Phase 3: Workup & Isolation
Extraction: Remove Methanol under reduced pressure. Extract the aqueous residue with

Ethyl Acetate (

mL).

Washing: Wash combined organics with Brine (20 mL), dry over anhydrous
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, and filter.

Purification: Concentrate the filtrate. Purify the crude oil via Flash Column Chromatography

(DCM:MeOH:NH3, gradient 95:5:0.5 to 90:10:1).

Crystallization (Optional): Dissolve the free base in Isopropanol and add 1.0 equiv of HCl in

Dioxane to precipitate the hydrochloride salt.

Analytical Quality Control (AQC)
To ensure the integrity of the pharmaceutical intermediate, the following parameters must be

validated.

Test Method Acceptance Criteria

Identification 1H-NMR (DMSO-d6)

Consistent with structure;

diagnostic chiral proton at

~4.6-4.8 ppm.

Purity (Chemical) HPLC (C18 Column) Area

Purity (Chiral)
Chiral HPLC (Chiralpak AD-H

or OD-H)
ee (Critical for biological

activity)

Water Content Karl Fischer w/w

Residual Solvents GC-Headspace
Meets ICH Q3C limits (MeOH

< 3000 ppm)

Troubleshooting Guide
Issue: Racemization (Loss of ee).

Cause: Reaction temperature too high (>40°C) or pH > 10.

Solution: Keep reduction at 0–25°C; use DIPEA instead of stronger bases.

Issue: Bis-alkylation (Tertiary amine formation).
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Cause: Excess aldehyde or insufficient steric hindrance.

Solution: Use stoichiometric aldehyde (1.0 equiv) and add the reducing agent after imine

formation is complete (stepwise reductive amination).

Issue: Incomplete Conversion.

Cause: Wet solvent (hydrolysis of imine).

Solution: Use anhydrous Methanol and molecular sieves (3Å) during the condensation

step.

Safety & Handling Protocols
Nitrile Hazard: While the nitrile group is chemically stable, metabolism or harsh acidic

hydrolysis can release toxic byproducts. Handle in a fume hood.

Acute Toxicity: Treat as a potential irritant and harmful by ingestion (H302, H315, H319).

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic (HCl salt).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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